![molecular formula C23H29NO3S B2951647 2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797341-65-1](/img/structure/B2951647.png)
2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
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Description
2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BSI-201 and has been studied for its potential use in cancer treatment. BSI-201 is a PARP (poly ADP-ribose polymerase) inhibitor that has shown promising results in preclinical studies.
Scientific Research Applications
Organic Optoelectronic Devices
Biphenyl derivatives have been utilized in photoelectric devices such as OLEDs (Organic Light Emitting Diodes), OLETs (Organic Light Emitting Transistors), and various types of organic lasers .
Cancer Immunotherapy
Some biphenyl derivatives are being explored as PD-1/PD-L1 inhibitors for cancer immunotherapy applications. These compounds could play a role in treatments targeting tumor immune evasion and growth .
Medicinal Chemistry
The biphenyl structure is crucial in many Active Pharmaceutical Ingredients (APIs), with recent patents investigating their roles in various drugs .
Agriculture Products
Biphenyl derivatives are significant intermediates in producing agricultural products, possibly including pesticides or growth regulators .
Organic Electronics
These compounds are used to create fluorescent layers in OLEDs and as building blocks for liquid crystals, which are essential components in displays and other electronic devices .
UV–Vis Spectroscopy
Biphenyl derivatives exhibit good molar extinction coefficients in the UV–Vis range, making them suitable for applications involving spectroscopic analysis and measurements .
properties
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-18(2)17-28(26,27)22-12-14-24(15-13-22)23(25)16-19-8-10-21(11-9-19)20-6-4-3-5-7-20/h3-11,18,22H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDAQZAMIDOOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone |
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